Cas no 1261851-74-4 (5'-(Difluoromethyl)-2'-(trifluoromethoxy)propiophenone)

5'-(Difluoromethyl)-2'-(trifluoromethoxy)propiophenone is a fluorinated aromatic ketone featuring both difluoromethyl and trifluoromethoxy substituents, which enhance its electronic and steric properties. The presence of fluorine atoms contributes to increased metabolic stability, lipophilicity, and resistance to oxidative degradation, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its unique substitution pattern allows for selective reactivity in cross-coupling and nucleophilic addition reactions. The compound’s structural features are particularly useful in the development of bioactive molecules, where fluorination is often employed to optimize pharmacokinetic profiles. High purity and well-defined stereochemistry ensure reproducibility in research and industrial applications.
5'-(Difluoromethyl)-2'-(trifluoromethoxy)propiophenone structure
1261851-74-4 structure
商品名:5'-(Difluoromethyl)-2'-(trifluoromethoxy)propiophenone
CAS番号:1261851-74-4
MF:C11H9F5O2
メガワット:268.179980993271
CID:4985675

5'-(Difluoromethyl)-2'-(trifluoromethoxy)propiophenone 化学的及び物理的性質

名前と識別子

    • 5'-(Difluoromethyl)-2'-(trifluoromethoxy)propiophenone
    • インチ: 1S/C11H9F5O2/c1-2-8(17)7-5-6(10(12)13)3-4-9(7)18-11(14,15)16/h3-5,10H,2H2,1H3
    • InChIKey: NIOQVCTXMXZUAM-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=CC(=C(C(CC)=O)C=1)OC(F)(F)F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 290
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 26.3

5'-(Difluoromethyl)-2'-(trifluoromethoxy)propiophenone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013005191-1g
5'-(Difluoromethyl)-2'-(trifluoromethoxy)propiophenone
1261851-74-4 97%
1g
1,445.30 USD 2021-07-04
Alichem
A013005191-500mg
5'-(Difluoromethyl)-2'-(trifluoromethoxy)propiophenone
1261851-74-4 97%
500mg
831.30 USD 2021-07-04
Alichem
A013005191-250mg
5'-(Difluoromethyl)-2'-(trifluoromethoxy)propiophenone
1261851-74-4 97%
250mg
484.80 USD 2021-07-04

5'-(Difluoromethyl)-2'-(trifluoromethoxy)propiophenone 関連文献

5'-(Difluoromethyl)-2'-(trifluoromethoxy)propiophenoneに関する追加情報

Introduction to 5'-(Difluoromethyl)-2'-(trifluoromethoxy)propiophenone (CAS No. 1261851-74-4)

5'-(Difluoromethyl)-2'-(trifluoromethoxy)propiophenone, identified by its Chemical Abstracts Service (CAS) number 1261851-74-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of both difluoromethyl and trifluoromethoxy substituents, which are known for their ability to enhance the metabolic stability and binding affinity of drug candidates. The structural framework of this molecule, featuring a phenone core with functionalized aromatic and aliphatic groups, positions it as a promising intermediate in the synthesis of novel therapeutic agents.

The significance of 5'-(Difluoromethyl)-2'-(trifluoromethoxy)propiophenone lies in its versatile applications across multiple domains of chemical biology and drug discovery. The difluoromethyl group is particularly noteworthy, as it is frequently incorporated into drug molecules to improve their pharmacokinetic properties, such as reducing susceptibility to metabolic degradation. This modification is well-documented in the literature for its role in extending the half-life of drugs while maintaining efficacy. Similarly, the trifluoromethoxy group contributes to the lipophilicity and electronic properties of the molecule, influencing its interactions with biological targets. These features make 5'-(Difluoromethyl)-2'-(trifluoromethoxy)propiophenone a valuable building block for medicinal chemists seeking to develop next-generation pharmaceuticals.

Recent advancements in synthetic methodologies have further highlighted the utility of this compound. The ability to efficiently introduce both fluorinated moieties into a single molecular scaffold has opened new avenues for drug design. For instance, modern techniques such as palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies have enabled precise functionalization at specific positions on the phenone ring. These methods not only enhance synthetic efficiency but also allow for greater control over stereochemistry, which is critical for optimizing biological activity. The growing interest in fluorinated compounds stems from their demonstrated ability to modulate enzyme inhibition and receptor binding, making them indispensable in the quest for novel therapeutics.

In the context of contemporary pharmaceutical research, 5'-(Difluoromethyl)-2'-(trifluoromethoxy)propiophenone has been explored as a precursor in the development of small-molecule inhibitors targeting various disease pathways. Its structural features are particularly relevant to the design of kinase inhibitors, which play a pivotal role in treating cancers and inflammatory disorders. The electron-withdrawing nature of the fluorinated groups enhances interactions with hydrogen bond donors and acceptors on protein targets, improving binding affinity. Moreover, computational studies have suggested that such modifications can significantly reduce off-target effects by fine-tuning electronic distributions within the molecule.

The compound’s potential extends beyond oncology; it has also been investigated for its antimicrobial properties. The unique combination of substituents imparts robust chemical stability under physiological conditions, making it suitable for formulations intended for oral or topical administration. Comparative studies have shown that derivatives incorporating similar fluorinated moieties exhibit superior resistance to degradation by cytochrome P450 enzymes compared to non-fluorinated analogs. This resilience is crucial for maintaining therapeutic efficacy over time, addressing a common challenge in drug development.

From a synthetic chemistry perspective, 5'-(Difluoromethyl)-2'-(trifluoromethoxy)propiophenone serves as a model system for exploring new reaction pathways. Researchers have leveraged its reactivity to develop innovative catalytic systems that facilitate selective fluorination under mild conditions. Such advancements are not only academically fascinating but also have practical implications for large-scale production. The demand for fluorinated compounds continues to rise with the pharmaceutical industry’s emphasis on precision medicine, where tailored molecular structures are essential for achieving optimal therapeutic outcomes.

The regulatory landscape surrounding this compound reflects its growing importance in drug development. While it does not fall under restricted categories such as hazardous or controlled substances, its specialized nature necessitates adherence to Good Manufacturing Practices (GMP) during synthesis and purification. Compliance with these standards ensures consistency in quality and purity, which are non-negotiable factors in pharmaceutical applications. Furthermore, ongoing research into green chemistry principles has prompted investigations into sustainable methods for producing fluorinated intermediates like 5'-(Difluoromethyl)-2'-(trifluoromethoxy)propiophenone, aligning with global efforts to minimize environmental impact.

In conclusion, 5'-(Difluoromethyl)-2'-(trifluoromethoxy)propiophenone (CAS No. 1261851-74-4) represents a cornerstone in modern medicinal chemistry due to its structural versatility and functional attributes. Its role as an intermediate in synthesizing bioactive molecules underscores its relevance across various therapeutic areas. As research progresses, continued exploration of its synthetic possibilities and biological applications will undoubtedly yield further insights into developing innovative treatments for human health challenges worldwide.

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